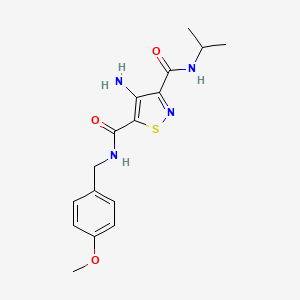
4-amino-N~3~-isopropyl-N~5~-(4-methoxybenzyl)isothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N~3~-isopropyl-N~5~-(4-methoxybenzyl)isothiazole-3,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isothiazolone family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds with structural similarities, such as those containing the 4-amino and methoxybenzyl groups, have been synthesized and evaluated for their anticancer activity. The study by Bekircan et al. (2008) synthesized new derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one and evaluated their anticancer activity against a panel of 60 cell lines derived from nine cancer types. This suggests that related compounds could be explored for anticancer properties Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Structural Analysis and Molecular Properties
Another study on a similar compound, amicarbazone, provided insights into its crystal structure and molecular interactions. This type of research is crucial for understanding the molecular basis of a compound's biological activity and for designing compounds with improved efficacy and safety profiles Kaur, Butcher, Jasinski, Yathirajan, & Siddaraju, 2013.
Antimicrobial Activities
Compounds within the same chemical family have been synthesized and tested for their antimicrobial activities, suggesting potential applications in fighting bacterial and fungal infections. For example, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the therapeutic potential of such compounds Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Enzyme Inhibition for Therapeutic Applications
Gulcin et al. (2017) explored the inhibitory effects of synthesized compounds on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like Alzheimer's disease. This indicates that compounds with similar structural features could be potential candidates for neurodegenerative disease therapy Gulcin, Abbasova, Taslimi, Huyut, Safarova, Sujayev, Farzaliyev, Beydemir, Alwasel, & Supuran, 2017.
Corrosion Inhibition
A unique application outside of biomedicine is the use of similar compounds as corrosion inhibitors. Bentiss et al. (2009) investigated the efficiency of a compound in inhibiting the corrosion of mild steel in an acidic medium, showcasing the compound's potential in industrial applications Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009.
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-5-N-[(4-methoxyphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPOPOPKPACPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
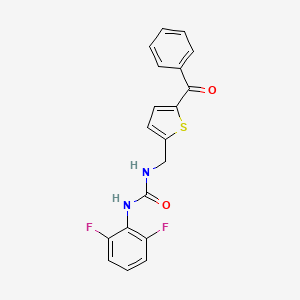
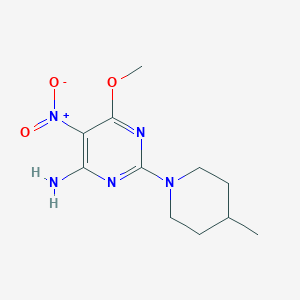
![2-(3-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-6-nitro-1H-1,3-benzimidazole](/img/structure/B2820425.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)


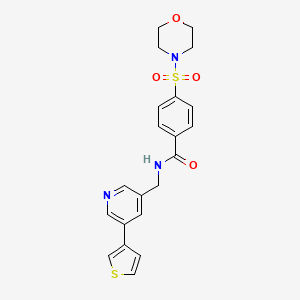
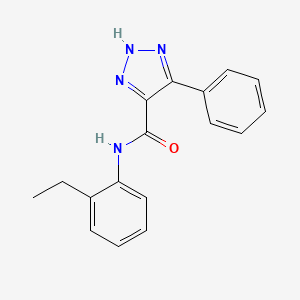
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)
